molecular formula C18H22Cl2N4S B1436734 N-Chloromethyl Olanzapine Chloride CAS No. 719300-59-1

N-Chloromethyl Olanzapine Chloride

Cat. No.: B1436734
CAS No.: 719300-59-1
M. Wt: 397.4 g/mol
InChI Key: OAWSYANWHZMKRV-UHFFFAOYSA-M
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Description

N-Chloromethyl Olanzapine Chloride is a derivative of Olanzapine, a well-known antipsychotic medication used primarily for the treatment of schizophrenia and bipolar disorder. This compound is often referred to as Olanzapine Impurity C and is used in various research and analytical applications .

Preparation Methods

The synthesis of N-Chloromethyl Olanzapine Chloride involves the chloromethylation of Olanzapine. The reaction typically requires the use of chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a strong acid like hydrochloric acid. The reaction conditions must be carefully controlled to ensure the selective chloromethylation of the Olanzapine molecule .

Chemical Reactions Analysis

N-Chloromethyl Olanzapine Chloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-Chloromethyl Olanzapine Chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Chloromethyl Olanzapine Chloride is similar to that of Olanzapine. It acts as an antagonist at multiple neuronal receptors, including dopamine receptors (D1, D2, D3, and D4), serotonin receptors (5HT2A, 5HT2C, 5HT3, and 5HT6), alpha-1 adrenergic receptors, histamine receptors (H1), and muscarinic receptors. This broad receptor binding profile contributes to its pharmacological effects .

Comparison with Similar Compounds

N-Chloromethyl Olanzapine Chloride is unique due to its specific chloromethyl group, which distinguishes it from other Olanzapine derivatives. Similar compounds include:

These compounds share structural similarities but differ in their chemical properties and biological activities.

Properties

IUPAC Name

4-[4-(chloromethyl)-4-methylpiperazin-4-ium-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN4S.ClH/c1-13-11-14-17(22-7-9-23(2,12-19)10-8-22)20-15-5-3-4-6-16(15)21-18(14)24-13;/h3-6,11,21H,7-10,12H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWSYANWHZMKRV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CC[N+](CC4)(C)CCl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22Cl2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

719300-59-1
Record name N-Chloromethyl olanzapine chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0719300591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-CHLOROMETHYL OLANZAPINE CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B0965970I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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